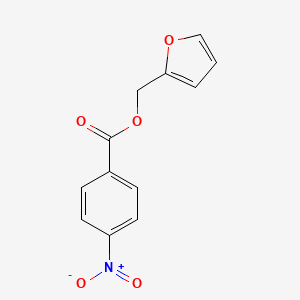

Furan-2-ylmethyl 4-nitrobenzoate

Description

Furan-2-ylmethyl 4-nitrobenzoate is an ester derivative comprising a furan ring linked via a methyl group to a 4-nitrobenzoate moiety. Its molecular structure combines the aromatic and electron-rich furan system with the electron-deficient nitro group in the para position of the benzoate, making it a compound of interest in medicinal chemistry and materials science. Synthesized through esterification reactions, this compound has been studied for its cholinesterase (ChE) inhibitory activity, demonstrating micromolar-level inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . Structural analyses and molecular docking studies suggest that the furan carbonyl group interacts with catalytic residues of ChEs, forming hydrogen bonds critical to its bioactivity .

Properties

CAS No. |

4449-29-0 |

|---|---|

Molecular Formula |

C12H9NO5 |

Molecular Weight |

247.20 g/mol |

IUPAC Name |

furan-2-ylmethyl 4-nitrobenzoate |

InChI |

InChI=1S/C12H9NO5/c14-12(18-8-11-2-1-7-17-11)9-3-5-10(6-4-9)13(15)16/h1-7H,8H2 |

InChI Key |

NBGFOLAMLIIQHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl 4-nitrobenzoate typically involves the esterification of furan-2-ylmethanol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to achieve a high yield of the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields . Additionally, the optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl 4-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Furan-2-ylmethyl 4-aminobenzoate.

Substitution: Furan-2-ylmethanol and 4-nitrobenzoic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Furan-2-ylmethyl 4-nitrobenzoate has shown potential as a precursor for various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

1.1. Inhibition of Enzymes

Research indicates that derivatives of furan-2-ylmethyl compounds can act as inhibitors for critical enzymes involved in neurodegenerative diseases. For instance, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B), which plays a role in the pathophysiology of Alzheimer's disease. This compound demonstrated improved synaptic transmission and cognitive function in animal models, suggesting its potential as a cognition-enhancing therapeutic agent .

1.2. Antiviral Activity

Recent studies have highlighted the effectiveness of furan derivatives against viral targets, particularly SARS-CoV-2. Compounds derived from furan-2-ylmethyl structures have been screened for their inhibitory effects on the main protease (Mpro) of the virus, with some demonstrating low micromolar IC50 values, indicating strong antiviral activity .

Synthetic Chemistry Applications

This compound serves as a versatile building block in synthetic organic chemistry.

2.1. Synthesis of Functionalized Compounds

The compound is utilized in the synthesis of various functionalized derivatives through reactions such as nucleophilic substitution and condensation reactions. For example, it can be modified to produce nitro-substituted derivatives that exhibit enhanced reactivity and biological activity .

2.2. Development of New Materials

The unique properties of furan-based compounds have led to their application in developing new materials, such as polymers and nanomaterials. These materials often exhibit desirable characteristics like thermal stability and electrical conductivity, making them suitable for various industrial applications.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound and its derivatives:

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl 4-nitrobenzoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access . The nitro group can participate in redox reactions, influencing the compound’s biological activity. Additionally, the furan ring can interact with various molecular targets, including receptors and proteins, through π-π stacking and hydrogen bonding interactions .

Comparison with Similar Compounds

(5-Formylfuran-2-yl)methyl 3,4-Dimethoxybenzoate

This analog replaces the nitro group with 3,4-dimethoxy substituents on the benzoate ring. Key findings include:

- Bioactivity : Exhibits higher ChE inhibitory activity (both AChE and BuChE) compared to Furan-2-ylmethyl 4-nitrobenzoate. Molecular docking attributes this to enhanced hydrogen bonding between the methoxy groups and enzyme active sites .

- Electronic Effects : Methoxy groups are electron-donating, which may stabilize interactions with ChEs’ anionic catalytic pockets, contrasting with the electron-withdrawing nitro group in the 4-nitrobenzoate derivative .

Halogen-Substituted Analogs (e.g., 4-Bromo- and 4-Chlorobenzoates)

Compounds such as 4-formyl-2-nitrophenyl 4-bromobenzoate and 4-chlorobenzoate derivatives (e.g., from Moreno-Fuquen et al., 2013) highlight:

- Structural Features : Halogen substituents introduce steric bulk and polarizability, influencing crystal packing via halogen bonding (e.g., Br···O interactions) .

- Bioactivity Data : While specific ChE inhibition data are unavailable, halogenated analogs are often explored for enhanced stability and lipophilicity, which could affect pharmacokinetic properties compared to nitro-substituted derivatives .

Nitrobenzoate Derivatives with Different Nitro Positions

3,5-Dinitrobenzoate Derivatives

The compound 4-(furan-2-carbonyl)piperazin-1-ium 3,5-dinitrobenzoate features nitro groups in meta positions. Key distinctions include:

- Ionic Character : The piperazinium counterion introduces solubility differences, which may limit membrane permeability compared to neutral esters .

Toxicity and Stability Profiles

Mutagenicity and Decomposition Hazards

This compound shares safety concerns with other nitroaromatics:

- Thermal Decomposition: Emits toxic NOx gases upon heating, a common hazard for nitro-containing compounds .

Biological Activity

Furan-2-ylmethyl 4-nitrobenzoate, a compound derived from furan and nitrobenzoate moieties, has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the synthesis, biological activity, and various research findings related to this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of furan derivatives with 4-nitrobenzoic acid or its derivatives. Characterization of the synthesized compound is usually performed using techniques such as High-Resolution Mass Spectrometry (HRMS), Proton Nuclear Magnetic Resonance ( NMR), and Carbon-13 Nuclear Magnetic Resonance ( NMR) spectroscopy to confirm the structure and purity.

Cholinesterase Inhibition

One of the significant biological activities of this compound is its inhibitory effect on cholinesterase enzymes, which are critical in neurotransmission. A study reported that this compound exhibited potent inhibitory activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) with IC50 values of 3.25 µM and 8.45 µM, respectively . These values indicate a strong potential for developing therapeutic agents for conditions like Alzheimer's disease, where cholinesterase inhibition is beneficial.

The mechanism by which this compound inhibits cholinesterases involves molecular interactions with the active site of the enzymes. Molecular docking studies suggest that the compound forms hydrogen bonds with key catalytic residues, enhancing its inhibitory efficacy . The binding free energy scores from these simulations further support its potential as a cholinesterase inhibitor.

Other Pharmacological Effects

Nitrobenzoate derivatives have been associated with various biological activities, including antimicrobial and anticancer effects. For instance, compounds similar to this compound have shown promise in inhibiting tumor cell proliferation and modulating inflammatory responses . The diverse biological activity profile highlights the potential utility of this compound in pharmacology.

Research Findings Summary Table

| Activity | IC50 Value | Reference |

|---|---|---|

| AChE Inhibition | 3.25 µM | |

| BuChE Inhibition | 8.45 µM | |

| Potential Anti-Angiogenic | N/A | |

| Other Biological Activities | N/A |

Case Studies and Future Directions

While substantial research has been conducted on related compounds, specific case studies focusing directly on this compound remain sparse. Future research should aim to explore:

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

- Structure-Activity Relationship (SAR) : Identifying modifications that enhance potency or selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.